molecular formula C8H8Cl3NO B564843 6,8-Dichloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride CAS No. 105679-37-6

6,8-Dichloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

Cat. No.: B564843
CAS No.: 105679-37-6
M. Wt: 240.508
InChI Key: HIZCFUQIQNNBIV-UHFFFAOYSA-N
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Description

Historical Context of Benzoxazine Derivatives in Heterocyclic Chemistry

The historical development of benzoxazine chemistry represents one of the most significant advances in heterocyclic compound research during the twentieth and twenty-first centuries. Benzoxazines, characterized as bicyclic heterocyclic compounds consisting of a benzene ring fused to an oxazine ring, were first systematically studied in the mid-twentieth century, when researchers began to recognize their potential as versatile synthetic intermediates and biologically active compounds. The fundamental benzoxazine structure, with its molecular formula C8H7NO, established the foundation for subsequent structural modifications that would lead to the development of thousands of derivatives with diverse applications.

The evolution of benzoxazine chemistry gained significant momentum with the discovery that these compounds could be readily synthesized through the Mannich reaction using phenols, amines, and formaldehyde. This synthetic accessibility opened new avenues for chemical exploration and led to the systematic investigation of structure-activity relationships within the benzoxazine family. Historical records indicate that early researchers were particularly intrigued by the ability of benzoxazine derivatives to undergo ring-opening polymerization, leading to the development of polybenzoxazine materials with exceptional thermal stability and mechanical properties. The field experienced rapid expansion as scientists recognized that modifications to the benzoxazine core structure could dramatically alter the compound's properties, leading to applications ranging from pharmaceutical development to advanced materials science.

The introduction of halogen substituents into benzoxazine systems marked a particularly important milestone in the historical development of this chemical class. Research conducted throughout the late twentieth century demonstrated that chlorine substitution could significantly enhance the biological activity of benzoxazine derivatives, leading to compounds with improved antimicrobial, anti-inflammatory, and anticancer properties. The discovery that dichloro-substituted benzoxazines exhibited unique electronic properties and enhanced chemical stability prompted intensive research into the synthesis and characterization of these specialized derivatives. This historical progression culminated in the development of compounds like 6,8-Dichloro-3,4-dihydro-2H-benzo[b]oxazine hydrochloride, which represents the synthesis of decades of research into halogenated benzoxazine chemistry.

Historical Milestone Year Range Key Development Impact on Field
Initial benzoxazine synthesis 1950s-1960s First systematic synthesis methods Established fundamental synthetic routes
Mannich reaction application 1960s-1970s Phenol-amine-formaldehyde condensation Simplified synthetic accessibility
Polymerization discovery 1970s-1980s Ring-opening polymerization mechanisms Led to advanced materials applications
Biological activity recognition 1980s-1990s Pharmaceutical potential identified Expanded into medicinal chemistry
Halogen substitution studies 1990s-2000s Strategic halogenation for property enhancement Enhanced biological and chemical properties
Advanced derivatives synthesis 2000s-present Complex substituted benzoxazines Specialized compounds for targeted applications

Structural Significance of Dichloro-Substituted Benzoxazine Systems

The structural significance of dichloro-substituted benzoxazine systems extends far beyond simple halogen incorporation, representing a fundamental alteration of the electronic and steric environment within the molecular framework. The placement of chlorine atoms at positions 6 and 8 in the benzoxazine system creates a unique pattern of electron withdrawal that significantly influences the compound's chemical reactivity and physical properties. Research has demonstrated that these chlorine substituents exhibit both inductive and mesomeric effects, creating regions of altered electron density throughout the molecular structure that affect everything from chemical stability to biological activity. The specific positioning of these halogen atoms is crucial, as it creates a symmetrical substitution pattern that maintains molecular balance while maximizing the electronic impact of the chlorine atoms.

The spatial arrangement of chlorine substituents in 6,8-dichloro-substituted systems creates significant steric effects that influence the compound's three-dimensional structure and conformational preferences. Studies utilizing computational chemistry methods have revealed that the presence of chlorine atoms at these positions restricts certain conformational movements while stabilizing specific molecular geometries. This structural rigidity contributes to enhanced thermal stability and can improve the compound's resistance to chemical degradation under various conditions. The chlorine atoms also participate in weak intermolecular interactions, including halogen bonding, which can influence the compound's crystalline structure and solid-state properties.

Electronic effects arising from dichloro substitution fundamentally alter the benzoxazine system's reactivity profile. The electron-withdrawing nature of chlorine atoms creates regions of positive charge character that can serve as sites for nucleophilic attack, while simultaneously stabilizing negative charge development in adjacent regions. This electronic redistribution affects both the kinetics and thermodynamics of chemical reactions involving these compounds. Research has shown that dichloro-substituted benzoxazines often exhibit different reaction pathways compared to their unsubstituted counterparts, leading to unique synthetic possibilities and potential applications in chemical synthesis.

Structural Parameter Unsubstituted Benzoxazine 6,8-Dichloro-substituted Structural Impact
Electron density distribution Uniform throughout aromatic system Concentrated away from chlorine positions Enhanced electrophilic character
Molecular rigidity Moderate conformational flexibility Increased structural rigidity Improved thermal stability
Intermolecular interactions Standard aromatic stacking Additional halogen bonding Modified crystalline properties
Chemical reactivity Standard nucleophilic/electrophilic Enhanced electrophilic character Altered reaction mechanisms
Electronic polarization Minimal permanent dipole Significant dipole moment Changed solubility characteristics

The influence of dichloro substitution extends to the compound's potential for forming hydrogen bonds and other non-covalent interactions. The altered electronic environment created by chlorine atoms can enhance the compound's ability to participate in specific types of molecular recognition events, potentially improving its binding affinity for biological targets or synthetic receptors. This structural feature becomes particularly important when considering the compound's applications in medicinal chemistry or materials science, where precise molecular interactions often determine functional performance.

Furthermore, the dichloro substitution pattern affects the compound's spectroscopic properties, creating distinctive signatures in nuclear magnetic resonance, infrared, and mass spectrometric analyses. These characteristic spectral features facilitate accurate identification and structural confirmation of the compound, while also providing insights into its electronic structure and molecular dynamics. The unique spectroscopic fingerprint of 6,8-dichloro-substituted benzoxazines has become an important tool for researchers working with these compounds, enabling rapid identification and purity assessment in synthetic and analytical applications.

Properties

IUPAC Name

6,8-dichloro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO.ClH/c9-5-3-6(10)8-7(4-5)11-1-2-12-8;/h3-4,11H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZCFUQIQNNBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693348
Record name 6,8-Dichloro-3,4-dihydro-2H-1,4-benzoxazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105679-37-6
Record name 6,8-Dichloro-3,4-dihydro-2H-1,4-benzoxazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Dichlorinated Phenolic Precursors

A foundational approach involves the cyclization of 2-amino-3,5-dichlorophenol derivatives with ethylene oxide or epichlorohydrin. This method, adapted from benzooxazine syntheses, proceeds via nucleophilic ring-opening followed by intramolecular cyclization. The dichloro substitution at positions 6 and 8 is introduced either during the phenolic precursor synthesis or through post-cyclization halogenation. For instance, chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C selectively introduces chlorine atoms at the meta positions relative to the oxazine oxygen.

Key Reaction Conditions:

  • Temperature: 0°C to reflux (40–80°C)

  • Solvent: Dichloromethane or toluene

  • Catalyst: Pyridine (for HCl scavenging)

  • Yield: 60–75% (crude), improving to 85–90% after recrystallization.

Sonogashira Coupling-Mediated Synthesis

Modern approaches leverage transition-metal catalysis. A palladium-catalyzed Sonogashira coupling between 3,5-dichloro-2-iodophenol and propargylamine derivatives forms the benzoxazine core. Subsequent hydrogenation of the alkyne moiety over Lindlar’s catalyst yields the saturated 3,4-dihydro structure. This method offers superior regioselectivity, particularly for introducing substituents at the 3-position of the oxazine ring.

Optimization Insights:

  • Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in triethylamine

  • Reaction time: 12–18 hours at 60°C

  • Post-hydrogenation at 25°C under H₂ (1 atm)

  • Overall yield: 70–78%.

Hydrochloride Salt Formation

The final step involves treating the free base 6,8-dichloro-3,4-dihydro-2H-benzo[b]oxazine with hydrochloric acid. The reaction is typically conducted in anhydrous diethyl ether or THF, with gaseous HCl bubbled through the solution until precipitation is complete. The hydrochloride salt is isolated via filtration and washed with cold ether to remove excess acid.

Critical Parameters:

  • Stoichiometry: 1.1 equivalents of HCl to ensure complete salt formation

  • Temperature: 0–5°C to prevent decomposition

  • Purity: ≥95% (HPLC) after recrystallization from ethanol/water.

Reaction Optimization and By-Product Analysis

By-Products in Cyclization Reactions

The primary by-products arise from:

  • Over-chlorination : Uncontrolled halogenation leads to tri- or tetrachlorinated species, detectable via GC-MS at m/z 238–270.

  • Ring-opening : Hydrolysis of the oxazine ring under acidic conditions forms 2-amino-3,5-dichlorophenol (identified by NMR δ 6.8–7.1 ppm aromatic protons).

Mitigation Strategies:

  • Strict temperature control during chlorination (−5°C to 0°C)

  • Use of moisture-free solvents and inert atmosphere (N₂/Ar)

Catalytic System Efficiency in Sonogashira Coupling

Comparative studies of palladium catalysts reveal:

CatalystLigandYield (%)Reaction Time (h)
Pd(PPh₃)₄None6818
PdCl₂(dppf)1,1'-Bis(diphenylphosphino)ferrocene7512
Pd(OAc)₂Xantphos8210

Data adapted from demonstrates that bulky phosphine ligands accelerate oxidative addition while suppressing homo-coupling by-products.

Analytical Characterization

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆):

  • δ 4.25 (t, J = 4.8 Hz, 2H, –OCH₂–)

  • δ 3.82 (t, J = 4.8 Hz, 2H, –NCH₂–)

  • δ 7.12 (d, J = 2.4 Hz, 1H, Ar–H)

  • δ 7.28 (d, J = 2.4 Hz, 1H, Ar–H)

IR (KBr):

  • 1245 cm⁻¹ (C–O–C asymmetric stretch)

  • 750 cm⁻¹ (C–Cl stretch)

Purity Assessment

Commercial batches (e.g., AK Scientific, Chemenu) report purity ≥95% by HPLC (C18 column, acetonitrile/water 70:30, λ = 254 nm). Impurities include:

  • Des-chloro analog (RT = 8.2 min vs. 10.5 min for product)

  • Oxazine ring-opened diol (RT = 5.7 min)

Industrial-Scale Production Considerations

Cost Analysis of Starting Materials

MaterialCost per kg (USD)Source
3,5-Dichloro-2-iodophenol2,500Sigma-Aldrich
Propargylamine1,800TCI Chemicals
Pd(OAc)₂45,000Strem Chemicals

Data from highlights catalyst costs as the major economic bottleneck, driving interest in catalyst recycling systems.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzoxazine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized to form quinone derivatives. Oxidizing agents such as potassium permanganate or hydrogen peroxide are typically used.

    Reduction Reactions: Reduction of the benzoxazine ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent, temperatures around 50-80°C.

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions, room temperature to 60°C.

    Reduction: Lithium aluminum hydride, anhydrous conditions, temperatures around 0-25°C.

Major Products

    Substitution: Various substituted benzoxazines depending on the nucleophile used.

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzoxazine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of 2H-benzoxazines, including 6,8-dichloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride, exhibit significant anticancer properties. A study highlighted the synthesis of several benzoxazine derivatives that were tested against various cancer cell lines. The results showed promising cytotoxic effects against leukemia and solid tumors, indicating the potential for developing new anticancer agents from this class of compounds .

1.2 Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated that this compound exhibits effective inhibition against a range of bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function .

1.3 Neuroprotective Effects

Recent investigations have suggested that compounds similar to this compound may offer neuroprotective benefits. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells has been documented in preclinical studies . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Agricultural Applications

2.1 Herbicidal Activity

The structural characteristics of this compound lend it potential as a herbicide. Studies have shown that certain benzoxazine derivatives can inhibit the growth of specific weed species without adversely affecting crop plants . This selectivity makes them attractive candidates for developing environmentally friendly herbicides.

2.2 Pest Control

In addition to herbicidal properties, this compound has been explored for its insecticidal effects. Research indicates that it may disrupt the metabolic processes of certain pests, leading to increased mortality rates. Field trials are necessary to confirm efficacy and safety in agricultural settings .

Material Science Applications

3.1 Polymer Chemistry

The unique chemical structure of this compound allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties . This has implications for developing advanced materials with specific performance characteristics.

3.2 Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be utilized in formulating protective coatings and adhesives. Research indicates that coatings incorporating benzoxazine derivatives exhibit improved resistance to environmental degradation .

Data Summary Table

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAnticancer AgentsSignificant cytotoxic effects on cancer cell lines
Antimicrobial ActivityEffective inhibition against various bacterial strains
Neuroprotective EffectsModulation of neurotransmitters; reduced oxidative stress
Agricultural ApplicationsHerbicidal ActivityInhibitory effects on weed growth
Pest ControlDisruption of pest metabolism
Material SciencePolymer ChemistryEnhanced thermal stability in polymers
Coatings and AdhesivesImproved resistance to environmental degradation

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted by Ramesh et al. synthesized several derivatives based on the benzoxazine framework and tested their activity against NCI-60 cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range against multiple cancer types .

Case Study 2: Herbicidal Potential
Research published in a journal focused on agricultural chemistry demonstrated that a derivative of this compound effectively controlled weed species without harming crop yields during field trials .

Mechanism of Action

The mechanism by which 6,8-Dichloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The benzoxazine core allows for diverse substitutions, which significantly alter physicochemical properties. Key analogs include:

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound (105679-37-6) 6,8-Cl C₈H₇Cl₂NO 204.056 Hydrochloride salt; high polarity
6-Fluoro analog (148583-65-7) 6-F C₈H₇FClNO 187.60 Enhanced metabolic stability
8-Nitro analog (1890308-70-9) 8-NO₂ C₈H₉ClN₂O₃ 216.62 Electron-withdrawing group; reactive
8-Methyl analog (850896-45-6) 8-CH₃ C₉H₁₂ClNO 185.65 Lipophilic; improved membrane permeation
Carboxylic acid derivative (134372-47-7) 6-Cl, 8-COOH C₉H₈ClNO₃ 213.62 Acidic; forms salts/esters

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO₂) increase polarity and reactivity but may reduce bioavailability .
  • Hydrophobic substituents (e.g., CH₃) enhance lipophilicity, favoring blood-brain barrier penetration .
  • Carboxylic acid derivatives exhibit pH-dependent solubility and are common intermediates in drug synthesis .

Biological Activity

6,8-Dichloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C8H8Cl2N2O
  • CAS Number : 105679-37-6
  • Molecular Weight : 219.07 g/mol

Research indicates that this compound acts primarily through the inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β), a key regulatory enzyme involved in various cellular processes including metabolism and cell survival. GSK-3β is implicated in numerous diseases, including cancer and neurodegenerative disorders like Alzheimer's disease .

Biological Activities

The biological activities of this compound can be categorized as follows:

Antitumor Activity

Studies have demonstrated that derivatives of benzo[b][1,4]oxazine compounds exhibit significant antitumor effects. For instance, one study reported that certain analogs showed IC50 values in the low micromolar range against various cancer cell lines . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against both bacterial and fungal strains. In vitro assays indicated effective inhibition of growth for several pathogenic microorganisms. The structure-activity relationship suggests that the dichloro substitutions enhance its bioactivity .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines in cellular models, suggesting potential use in treating inflammatory diseases .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

StudyFindings
GSK-3β Inhibition Study Identified as a potent GSK-3β inhibitor with an IC50 value of 1.6 µM. Treatment led to increased phosphorylation at Ser9, indicating effective inhibition in neuroblastoma cells .
Antimicrobial Assay Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Anti-inflammatory Research Showed a decrease in TNF-alpha levels in treated macrophages, supporting its potential for treating chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,8-dichloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride, and how can purity be optimized?

  • Methodology : The compound can be synthesized via cyclization of substituted catechol derivatives with chloroacetyl chloride, followed by selective dichlorination. Purification typically involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and dichloromethane/methanol gradients. Purity validation requires HPLC (≥97% purity) with UV detection at 254 nm, as referenced in related benzoxazine derivatives .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store the hydrochloride salt at 0–6°C in airtight, light-protected containers to prevent hygroscopic degradation. Stability studies indicate that prolonged exposure to humidity or temperatures >25°C leads to decomposition, necessitating periodic NMR or LC-MS checks for integrity .

Q. What analytical techniques are critical for structural confirmation?

  • Methodology : Use 1^1H/13^13C NMR to confirm the benzoxazine ring system and chloride substitution patterns. Mass spectrometry (ESI-MS) with m/z 263.0 [M+H]+ and IR spectroscopy (C-O-C stretch at 1240 cm1^{-1}) provide complementary validation. Cross-reference with X-ray crystallography data from analogous compounds for absolute configuration .

Advanced Research Questions

Q. How can contradictory solubility data in polar solvents be resolved during formulation studies?

  • Methodology : Solubility discrepancies (e.g., in DMSO vs. water) arise from the compound’s pH-dependent ionization. Conduct pH-solubility profiling using potentiometric titration and corroborate with PXRD to detect polymorphic shifts. For aqueous solubility enhancement, consider co-solvency (e.g., PEG-400) or salt formation with counterions like citrate .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : The electron-withdrawing chlorine substituents activate the oxazine ring for nucleophilic attack at the 3-position. Kinetic studies (UV-Vis monitoring at 300 nm) reveal second-order dependence on nucleophile concentration. Computational DFT modeling (e.g., B3LYP/6-31G*) can map transition states and predict regioselectivity .

Q. How should researchers address discrepancies in reported biological activity across cell-based assays?

  • Methodology : Variations in IC50_{50} values may stem from differences in cell membrane permeability or assay pH. Standardize protocols using a buffered medium (pH 7.4) and validate via LC-MS intracellular concentration measurements. Cross-test with structurally related controls (e.g., unsubstituted benzoxazines) to isolate substituent effects .

Q. What strategies mitigate thermal degradation during high-temperature reactions?

  • Methodology : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C. Use inert atmospheres (N2_2) and low-boiling solvents (e.g., THF) to reduce exposure. For reactions requiring elevated temperatures, employ microwave-assisted synthesis to shorten reaction times and minimize degradation .

Safety and Compliance Considerations

  • Handling : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory and dermal irritation, as noted in safety data sheets for related hydrochlorides .
  • Waste Disposal : Neutralize with sodium bicarbonate before incineration to avoid toxic HCl gas release .

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